

Introduction: Navigating Three-Dimensional Co

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Compound of Interest

Compound Name: 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

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In the landscape of pharmaceutical research, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), molecular architecture dimensionally defined scaffold that can significantly enhance drug-like properties such as target selectivity and metabolic stability[1]. 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane development, such as in the molecule FHD-609[2].

Its structure combines a piperidine moiety linked via a methylene bridge to a diazaspiro[3.5]nonane core. This spirocyclic system consists of an azetetic center[3][4]. The unambiguous confirmation of this complex topology is a critical quality control step, demanding a multi-faceted analytical approach. mass confirmation to the definitive mapping of its atomic connectivity and spatial arrangement. The described workflow is designed as a self-validation

Chapter 1: Foundational Analysis: Mass Spectrometry for Molecular Formula and I

The first step in any structure elucidation workflow is to confirm the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice.

High-Resolution Mass Spectrometry (HRMS)

The primary objective is to measure the exact mass of the protonated molecule. The molecular formula is $C_{14}H_{27}N_3$, with a monoisotopic mass of 237.1966 ppm provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

Following the identification of the precursor ion, tandem mass spectrometry (MS/MS) is employed to induce fragmentation. The resulting fragment ion involves α -cleavage, where the carbon-carbon bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion[5][6].

Expected Fragmentation Pathways:

- Cleavage at the Methylene Bridge: Scission between the methylene carbon and the diazaspiro core (at N7) or the piperidine ring would be a primary fragmentation pathway.
- Piperidine Ring Opening: Classic fragmentation of the terminal piperidine ring via α -cleavage.
- Diazaspiro Core Fragmentation: The spirocyclic core itself can undergo ring-opening or fragmentation, although this is often less favorable than cleavage at the methylene bridge.

Experimental Protocol: LC-HRMS/MS Analysis

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-5 μ g/mL in 50:50 acetonitrile/water.
- Chromatography (Optional but Recommended):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

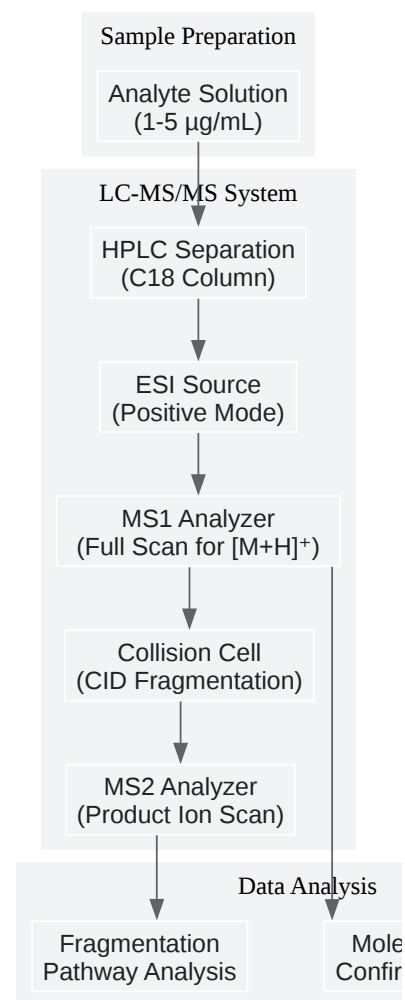
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
 - Instrument: A tandem mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.
 - Ionization: ESI, Positive Mode.
 - MS1 (Full Scan): Scan from m/z 100-500 to identify the $[M+H]^+$ precursor ion.
 - MS2 (Product Ion Scan): Isolate the precursor ion (m/z 238.23) and perform collision-induced dissociation (CID) using nitrogen or argon. Optimiz

Data Presentation: Expected Mass Spectrometric Data

Ion Description	Proposed Formula
$[M+H]^+$	$C_{14}H_{28}N_3^+$
Fragment 1	$C_7H_{15}N_2^+$
Fragment 2	$C_6H_{12}N^+$
Fragment 3	$C_8H_{14}N^+$

Caption: Predicted m/z values for the parent ion and key fragments.

Visualization: Mass Spectrometry Workflow



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Caption: Workflow for LC-MS/MS based structural analysis.

Chapter 2: The Core Framework: Elucidation by 2D NMR Spectroscopy

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping the atomic connectivity of the C-H assign every proton and carbon resonance[8][9].

1D NMR: ¹H, ¹³C, and DEPT

- ¹H NMR: Provides information on the chemical environment, number (via integration), and connectivity (via scalar coupling) of protons. We expect
- ¹³C NMR: Shows all unique carbon atoms. The spiro carbon will be a key quaternary signal, and the remaining carbons will be in the aliphatic regio
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment to differentiate between CH₂ groups (negative phase), CH/C in the structure.

2D NMR: The Connectivity Blueprint

Two-dimensional NMR experiments correlate nuclei through bonds, allowing for the systematic assembly of the molecular structure piece by piece[10

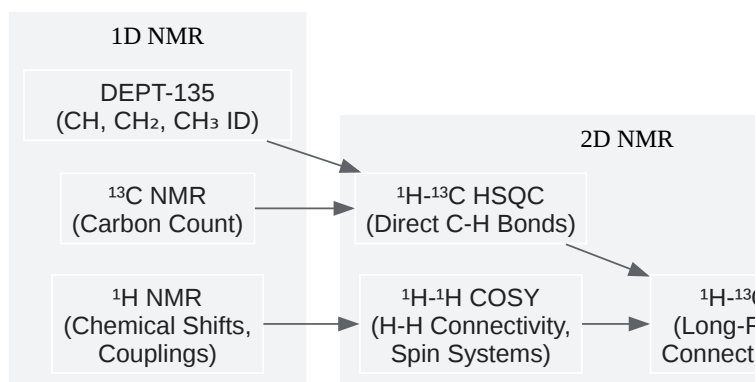
- ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows for tracing the

- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This powerful experiment
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons separated by two or three bonds. Key HMBC correlations will link the methylene bridge to both the diazaspino core and the terminal piperidine, and will confirm the

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~10-15 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , MeOD, or D_2O , depending on solubility).
- Instrument: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.
- 1D Experiments: Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, and DEPT-135 spectra.
- 2D Experiments:
 - COSY: Standard gradient-selected (gCOSY) experiment.
 - HSQC: Gradient-selected, sensitivity-enhanced experiment optimized for a ^1JCH of ~145 Hz.
 - HMBC: Gradient-selected experiment optimized for long-range couplings (^nJCH) of 8-10 Hz.

Visualization: Integrated NMR Elucidation Strategy



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Caption: Integrated workflow for structure elucidation using 1D and 2D NMR.

Data Presentation: Predicted NMR Assignments and Key Correlations

For clarity, atoms are numbered as shown in the diagram below.

Position	Predicted ¹³ C Shift (ppm)	Predicted ¹ H Shift
Spiro Core		
1, 3	-45-55	-2.8-3.2
4	-35-45	-1.6-1.9
5 (Spiro C)	-40-50 (Quat.)	-
6, 8	-50-60	-2.7-3.1
9	-35-45	-1.6-1.9
Linker		
10 (CH ₂)	-55-65	-2.4-2.8
Substituent		
11 (CH)	-30-40	-1.5-1.8
12, 14	-45-55	-2.9-3.3 (ax), -2.4-2.8 (eq)
13	-30-40	-1.6-1.9 (ax), -1.1-1.4 (eq)

Visualization: Key HMBC Correlations for Structural Assembly

Caption: Key HMBC correlations confirming the connectivity of the linker and spiro-center.

Chapter 3: Definitive Confirmation: Advanced Methods

While the combination of MS and 2D NMR provides a highly confident structure, certain applications, particularly those under GMP (Good Manufacture Practice), may require additional confirmation.

- **Single-Crystal X-ray Crystallography:** This is the unequivocal gold standard for structure determination^[11]. If a single crystal of sufficient quality can be obtained, it provides precise bond lengths, angles, and the relative stereochemistry of the conformationally rigid spiro center.
- **NOESY/ROESY Spectroscopy:** In the absence of a crystal structure, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Spectroscopy (ROESY) provides valuable information on the spatial proximity of protons (Å). This data is invaluable for confirming the 3D conformation of the molecule in solution.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of a complex molecule like **7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane** is not a linear process but an integrated one. HRMS establishes the elemental formula. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework, with each technique providing a different piece of the structure together. Finally, advanced techniques like X-ray crystallography can provide the ultimate, unambiguous confirmation. Following this rigorous approach, the structure is confirmed as a solid building block.

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